(S)-1-(3-(methoxymethoxy)phenyl)ethan-1-amine
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Overview
Description
(S)-1-(3-(methoxymethoxy)phenyl)ethan-1-amine is a chiral amine compound with a methoxymethoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-(methoxymethoxy)phenyl)ethan-1-amine typically involves the following steps:
Protection of the phenol group: The phenol group of 3-hydroxybenzaldehyde is protected using methoxymethyl chloride in the presence of a base such as sodium hydride to form 3-(methoxymethoxy)benzaldehyde.
Formation of the chiral amine: The aldehyde group is then subjected to reductive amination with (S)-1-phenylethylamine in the presence of a reducing agent like sodium triacetoxyborohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-(methoxymethoxy)phenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halides and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Corresponding amine or alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-1-(3-(methoxymethoxy)phenyl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of chiral amines with biological targets.
Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-1-(3-(methoxymethoxy)phenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethoxy group and the chiral amine moiety play crucial roles in binding to these targets, leading to the desired biological or chemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenethylamine: Similar structure but lacks the chiral center and methoxymethoxy group.
2-(3-Methoxyphenyl)ethylamine: Similar structure but with a different substitution pattern on the phenyl ring.
3-Methoxy-β-phenethylamine: Similar structure but with a different functional group.
Uniqueness
(S)-1-(3-(methoxymethoxy)phenyl)ethan-1-amine is unique due to its chiral center and the presence of the methoxymethoxy group, which can influence its reactivity and interaction with molecular targets. This uniqueness makes it valuable in specific applications where chirality and functional group diversity are important.
Properties
Molecular Formula |
C10H15NO2 |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
(1S)-1-[3-(methoxymethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C10H15NO2/c1-8(11)9-4-3-5-10(6-9)13-7-12-2/h3-6,8H,7,11H2,1-2H3/t8-/m0/s1 |
InChI Key |
VPBRKFOUYMOQQK-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)OCOC)N |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCOC)N |
Origin of Product |
United States |
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